2,4,5-Trichlorodiphenyl ether
Description
2,4,5-Trichlorodiphenyl ether (CAS 109-695-0, PCDE-29) is a chlorinated aromatic ether with the molecular formula C₁₂H₇Cl₃O and a molecular weight of 273.543 g/mol . Key physical-chemical properties include:
- Melting point: 61°C
- Boiling point: 258.3°C
- Density: 205.3 g/cm³
- LogP: ~5.44 (indicating high lipophilicity)
- Henry’s Law constant: 5.44 Pa·m³/mol (suggesting moderate volatility) .
PCDE-29 is a member of the polychlorinated diphenyl ether (PCDE) family, which includes 209 possible congeners differing in chlorine substitution patterns.
Properties
CAS No. |
52322-80-2 |
|---|---|
Molecular Formula |
C12H7Cl3O |
Molecular Weight |
273.5 g/mol |
IUPAC Name |
1,2,4-trichloro-5-phenoxybenzene |
InChI |
InChI=1S/C12H7Cl3O/c13-9-6-11(15)12(7-10(9)14)16-8-4-2-1-3-5-8/h1-7H |
InChI Key |
UWKZWXCTDPYXHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Trichloro-5-phenoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the chlorination of phenoxybenzene under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and a catalyst like iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.
Industrial Production Methods
In industrial settings, the production of 1,2,4-trichloro-5-phenoxybenzene often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trichloro-5-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially dechlorinated products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide for nucleophilic substitution, and aluminum chloride for electrophilic substitution.
Major Products
Oxidation: Chlorinated benzoic acids.
Reduction: Partially dechlorinated benzene derivatives.
Substitution: Various substituted phenoxybenzenes depending on the reagents used.
Scientific Research Applications
1,2,4-Trichloro-5-phenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its effects on microbial degradation and environmental persistence.
Medicine: Investigated for potential use in drug development and as a model compound for studying the metabolism of chlorinated aromatic compounds.
Industry: Employed in the production of pesticides, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-trichloro-5-phenoxybenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms and phenoxy group influence the reactivity of the benzene ring. The presence of electron-withdrawing chlorine atoms makes the ring more susceptible to nucleophilic attack, while the phenoxy group can stabilize intermediates formed during reactions.
Comparison with Similar Compounds
Trichlorodiphenyl Ether Isomers
PCDE-29 is structurally compared to its positional isomers, such as 2,4,4'-Trichlorodiphenyl ether (PCDE-28) and 2,4',5-Trichlorodiphenyl ether (PCDE-31) .
Key Findings :
- Synthetic Routes: PCDE-29 is formed during noncatalytic chlorination of diphenyl ether, particularly via decomposition of tetrachloro intermediates. In contrast, PCDE-28 arises from chlorination of 4-chlorodiphenyl ether .
- Environmental Behavior : Despite identical molecular weights, isomer-specific differences in chlorine substitution affect solubility and interaction with biological systems. For example, PCDE-29’s 2,4,5-substitution may enhance steric hindrance compared to PCDE-28’s 2,4,4'-pattern, influencing binding to cellular receptors .
Brominated Analogs: PBDEs
Polybrominated diphenyl ethers (PBDEs), such as 2,4,4'-Tribromodiphenyl ether (BDE-28) , share structural similarities but differ in halogen type.
Key Findings :
- PBDEs exhibit higher environmental persistence due to stronger carbon-bromine bonds. BDE-28 is a known endocrine disruptor, while PCDE-29’s toxicity profile is less characterized .
Hydroxylated Analogs: Triclosan
Triclosan (2'-hydroxy-2,4,4'-trichlorodiphenyl ether, CAS 3380-34-5) is a structurally related antimicrobial agent.
| Property | PCDE-29 | Triclosan |
|---|---|---|
| Functional Group | Ether | Hydroxyl + Ether |
| LogP | 5.44 | 4.76 |
| Bioactivity | Limited data | Antimicrobial, endocrine disruptor |
Key Findings :
Chlorophenoxy Herbicides: 2,4,5-T
| Property | PCDE-29 | 2,4,5-T |
|---|---|---|
| Structure | Ether linkage | Carboxylic acid linkage |
| Toxicity | Limited data | High (dioxin impurities) |
Key Findings :
- 2,4,5-T is notorious for historical contamination with dioxins (e.g., TCDD). PCDE-29’s production may also generate dioxin-like byproducts, but this requires further investigation .
Biological Activity
2,4,5-Trichlorodiphenyl ether (TCDE) is a halogenated organic compound that has garnered attention due to its diverse biological activities and environmental implications. This article provides an in-depth examination of the biological activity of TCDE, including its cytotoxicity, antimicrobial properties, and potential mechanisms of action. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
TCDE is a chlorinated diphenyl ether with the chemical formula . Its structure consists of two phenyl rings connected by an ether linkage, with three chlorine atoms substituted at the 2, 4, and 5 positions.
| Property | Value |
|---|---|
| Molecular Weight | 292.54 g/mol |
| Boiling Point | 320 °C |
| Solubility | Insoluble in water |
| Density | 1.45 g/cm³ |
Cytotoxicity
Research indicates that TCDE exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that TCDE has an IC50 value of approximately 76.5 µM against K562 human leukemia cells, indicating its potential as an anticancer agent . Additionally, TCDE has been shown to induce apoptosis in several cell lines, including HeLa (cervical carcinoma) and A549 (lung adenocarcinoma) cells.
Antimicrobial Activity
TCDE displays notable antimicrobial properties. It has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) ranging from 0.5 to 6.3 µM against strains such as Staphylococcus aureus and Escherichia coli.
Table: Antimicrobial Activity of TCDE
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 0.5 - 1.0 |
| Escherichia coli | 1.0 - 2.0 |
| Bacillus subtilis | 3.0 - 6.3 |
The biological activity of TCDE is attributed to its ability to interfere with cellular signaling pathways. It has been shown to inhibit the MEK-ERK signaling pathway, which is crucial for cell proliferation and survival . This inhibition may lead to increased reactive oxygen species (ROS) production, resulting in oxidative stress and subsequent apoptosis in cancer cells.
Case Study 1: Cytotoxic Effects on Cancer Cell Lines
A study investigated the effects of TCDE on various cancer cell lines, including HeLa and HCT-116 (colorectal carcinoma). The results indicated that TCDE induced significant cell death through apoptosis, with flow cytometry revealing an increase in the sub-G1 phase population, indicative of apoptotic cells .
Case Study 2: Antimicrobial Efficacy Against Pathogenic Bacteria
In another study, TCDE was tested against multiple bacterial strains isolated from clinical samples. The results confirmed its efficacy as an antimicrobial agent, particularly against Bacillus subtilis, where it exhibited a strong inhibitory effect at low concentrations .
Environmental Impact and Toxicity
Despite its biological activity, TCDE poses environmental concerns due to its persistence and bioaccumulation potential in aquatic ecosystems. It has been detected in various environmental matrices, raising questions about its long-term ecological effects .
Q & A
Q. What are the key physicochemical properties of 2,4,5-Trichlorodiphenyl ether (PCDE-29) that influence its environmental persistence?
Answer: The compound’s environmental behavior is governed by its physicochemical properties, including:
- Melting point : 61°C
- Boiling point : 258.3°C
- Vapor pressure : 5.0 Pa at 25°C
- Henry’s Law constant : 5.44 Pa·m³/mol
- LogP (hydrophobicity) : ~5.44 (estimated from structural analogs)
These properties suggest moderate volatility and high lipophilicity, favoring bioaccumulation in fatty tissues and persistence in sediments. Researchers should prioritize stability tests under varying pH and temperature conditions to assess degradation pathways .
| Property | Value | Environmental Implication |
|---|---|---|
| Melting Point | 61°C | Solid at ambient temperatures |
| Henry’s Law Constant | 5.44 Pa·m³/mol | Moderate volatility |
| LogP | ~5.44 | High bioaccumulation potential |
Q. What synthetic methodologies are reported for this compound, and how do they compare in yield and purity?
Answer: Synthesis typically involves:
- Williamson ether synthesis : Reacting 2,4,5-trichlorophenol with a chlorobenzene derivative under alkaline conditions.
- Nitration routes : As described in early literature (e.g., Groves et al., 1929), involving nitration of precursor chlorophenols followed by reduction .
Key considerations:
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Purification : Column chromatography or recrystallization to remove polychlorinated byproducts.
- Yield optimization : Pilot studies suggest yields of 60–75% under controlled anhydrous conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioaccumulation factors (BAFs) for this compound across aquatic ecosystems?
Answer: Discrepancies arise from variables such as:
- Dissolved organic matter (DOM) : DOM in estuarine systems binds to the compound, reducing bioavailability (e.g., BAFs decreased by 30–40% in DOM-rich waters) .
- Trophic level : Higher BAFs in predatory fish due to biomagnification (e.g., k1 > 5 × 10² d⁻¹, k2 = 0.34 d⁻¹) .
Methodological recommendations :
Q. What advanced analytical techniques are recommended for quantifying trace levels of this compound in complex matrices?
Answer:
- Gas chromatography-mass spectrometry (GC-MS) : Employ deuterated surrogates (e.g., 2,3,4-Trichlorodiphenyl ether) to correct for matrix effects .
- Supramolecular solvent microextraction : Achieves preconcentration factors >100×, with detection limits of 0.1 µg/L in wastewater .
- Quality control : Use certified reference materials (e.g., S-14144K0-1ML) to validate recovery rates (85–110%) .
Q. What mechanisms underlie the endocrine-disrupting activity of this compound, and how can in vitro assays be optimized for its detection?
Answer: The compound mimics estrogen via:
- Receptor binding : Competitive inhibition of 17β-estradiol binding to estrogen receptors (IC50 ≈ 10⁻⁷ M).
- Gene expression modulation : Upregulation of vitellogenin in zebrafish hepatocytes .
Assay optimization :
- Use reporter gene assays (e.g., ER-CALUX) with metabolic activation (S9 fraction) to account for bioactivation.
- Include triclosan (structurally analogous) as a positive control .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the photodegradation half-life of this compound in freshwater vs. marine systems?
Answer: Disparities arise from:
- Salinity effects : Chloride ions in marine systems scavenge hydroxyl radicals, slowing degradation (t₁/₂ = 48 hrs vs. 24 hrs in freshwater) .
- Light intensity : UV-B exposure in lab settings may overestimate field degradation rates.
Resolution strategies :
- Simulate natural solar spectra using xenon arc lamps.
- Monitor dioxin byproducts (e.g., 2,8-DiCDD) to assess reaction pathways .
Methodological Tables
Q. Table 1. Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 273.543 g/mol | |
| Vapor Pressure (25°C) | 5.0 Pa | |
| LogP | ~5.44 (estimated) | |
| Bioaccumulation Factor | 500–1,000 (fish) |
Q. Table 2. Recommended Analytical Standards for Quantification
| Standard Name | Catalog Number | Matrix |
|---|---|---|
| 2,3,4-Trichlorodiphenyl ether | S-1228 | Methanol |
| Surrogate Mix | 8111-S | Methanol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
